molecular formula C8H15BrO2 B1265978 5-(2-ブロモエチル)-2,2-ジメチル-1,3-ジオキサン CAS No. 97845-58-4

5-(2-ブロモエチル)-2,2-ジメチル-1,3-ジオキサン

カタログ番号 B1265978
CAS番号: 97845-58-4
分子量: 223.11 g/mol
InChIキー: QFLUXIUZRCNNHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane (5-BE) is an organic compound widely used in laboratory experiments and scientific research. It is a colorless, volatile liquid with a sweet, fruity smell and a boiling point of 97.5°C. 5-BE is a versatile compound that has a wide range of applications in the fields of biochemistry, organic chemistry, and pharmacology. Its unique properties make it an ideal reagent for synthesizing a variety of organic compounds. In addition, 5-BE has been used in a number of studies to investigate the biochemical and physiological effects of various drugs and compounds.

科学的研究の応用

β-フェネチル誘導体の合成

5-(2-ブロモエチル)-2,2-ジメチル-1,3-ジオキサン: は、β-フェネチル誘導体の合成における出発物質として使用されます。これらの誘導体は、さまざまな生物活性化合物や医薬品に存在するため、重要です。 化合物中のブロモエチル基は求核置換反応を起こすことができ、さまざまな官能基を導入することができます。これは、複雑な有機分子の形成につながります .

難燃剤

臭素原子を含む化合物の構造により、難燃剤の開発に適しています。 臭素系難燃剤は、炎中の化学反応を遅らせる効果があり、プラスチックや繊維など、さまざまな材料における火災を防止するのに役立ちます .

イオン液体の前駆体

5-(2-ブロモエチル)-2,2-ジメチル-1,3-ジオキサン: は、イオン液体(IL)の合成における前駆体として役立ちます。ILは、室温で液体の状態にある塩であり、揮発性が低く、熱安定性が高いことで知られています。 これらは、独自の溶媒特性を持つことから、グリーンケミストリーから電気化学に至るまで、幅広い用途で使用されています .

有機合成中間体

有機合成の中間体として、この化合物はさまざまな化学反応に関与し、多数の有機化合物を生成することができます。 反応性における汎用性により、化学者にとって複雑な分子の合成において貴重なツールとなっています .

医薬品研究

医薬品研究では、5-(2-ブロモエチル)-2,2-ジメチル-1,3-ジオキサンを使用して、強力な抗菌剤を作成することができます。 さまざまな薬物の合成における中間体として機能する能力により、新薬開発において重要な化合物となっています .

材料科学

この化合物は、他の有機物や無機物と反応する可能性があるため、新規材料を作成するための候補となります。 材料科学の研究者は、新規ポリマーの開発や既存材料の特性向上における用途を探求できます .

特性

IUPAC Name

5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUXIUZRCNNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243281
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97845-58-4
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97845-58-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of compound 32 (84 g, 0.528 mol) in dry DMF (500 mL) was added triphenylphosphine (207 g, 0.79 mol) with vigorous stirring until it becomes a clear solution. The mixture was cooled to 0° C. and added CBr4 (260 g, 0.79 mol) portion wise over a period of 30 min and allowed to stir at RT for 5 h. The reaction mixture was cooled to 0° C., added saturated NaHCO3 solution (200 mL) and extracted with hexane (4×200 mL). The combined organic layer was dried, concentrated under vacuum and the crude title compound (117 g) was used for next reaction without any purification. TLC: Pet. ether/EtOAc, 7:3, Rf=0.6
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Pet. ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan (1.92 g, 12 mmol) and carbon tetrabromide (7.96 g, 24 mmol) in dimethylformamide (100 ml), triphenylphosphine (6.30 g, 24 mmol) was added and the solution was left at 4° C. overnight. To this solution methanol (20 ml) was added and the solvent was then evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, elutingwith hexane-acetone (12:1) to afford 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan as a clear colourless liquid (0.89 g, 40%); νmax (film) 2940, 1370, 1270, 1260, 1200, and 1070 cm−1; δH (CDCl3) 1.42 (6H, s, C(CH3)2), 1.94 (3H, m, CHCH2CH2Br), 3.43 (2H, t, J 7 Hz, CH2Br), and 3.5-4.1 (4H, m, 2×CH2O); (Found: C, 42.84; H, 6.93%. C8H15BrO2 requires: C, 43.07; H, 6.78%. [M−CH3] found 207.0024; C7H12BrO2 requires 207.0021).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan (6.08 g, 38 mmol) and carbon tetrabromide (18.90 g, 57 mmol) in N,N-dimethylformamide (110 ml); triphenylphosphine (14.95 g, 57 mmol) was added. The solution was stirred for 0.5 hour at 0° C. The solution was then diluted with saturated aqueous sodium bicarbonate (55 ml) followed by water (55 ml), and was extracted with hexane (2×150 ml). The combined organic layers were dried (magnesium sulphate) and the solvent removed. The residue was placed under high vacuum for 2 hours to remove bromoform. The residue was taken up in a small amount of hexane, filtered and the solvent removed to afford 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan (7.40 g, 87%) as a colourless oil which crystallised on cooling, m.p. ca. 18° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 2
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 3
Reactant of Route 3
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 4
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 5
Reactant of Route 5
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 6
Reactant of Route 6
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

Q & A

Q1: What is the role of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane in the synthesis of the antiviral compound 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1)?

A1: 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane acts as an alkylating agent. The research describes its reaction with 2-amino-6-chloropurine, yielding 2-amino-6-chloro-9-[2,(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine (6). [] This intermediate (6) is then further modified through a series of reactions to ultimately produce the target antiviral compound, 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1). Essentially, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane introduces a crucial structural component that is retained in the final antiviral molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。